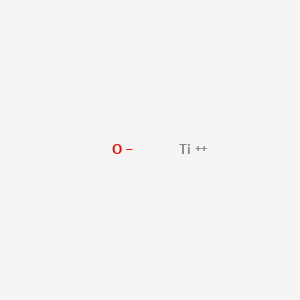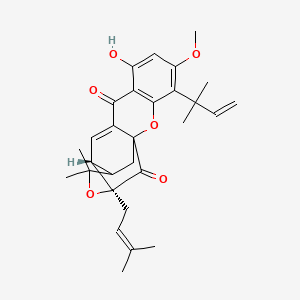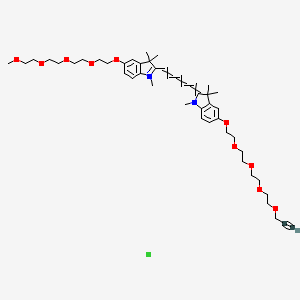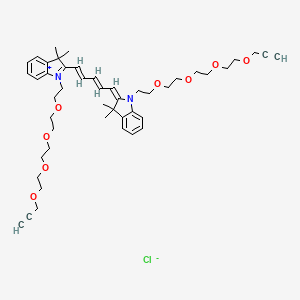
Oxygen(2-);titanium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OTI is a novel potent and selective inhibitor of aldose reductase.
科学的研究の応用
Photocatalytic Applications in Construction
Titanium dioxide (TiO2) is incorporated into white cement to create materials with photocatalytic properties that capture and degrade atmospheric pollutants. This degradation requires activation of TiO2 through ultraviolet radiation, as well as water and oxygen molecules, leading to the generation of hydroxyl radicals. Such materials can be self-cleaning, decomposing dirt, grease, and organic contaminants, which are then easily removed by water, such as rain. This application is particularly significant in the field of building materials and environmental conservation (Srivastava, Kumar, & Bansal, 2015).
Decontamination of Chemical Warfare Agents
TiO2's photocatalytic properties are effective in the decontamination of chemical warfare agents (CWAs). Under ultraviolet light irradiation, TiO2 produces active oxygen species that can decompose hazardous substances, including CWAs, under mild conditions. This application is vital in reducing the damage caused by potential terrorism and is a subject of ongoing research (Hirakawa et al., 2009).
Enhancing Photocatalytic Performance
Defective TiO2 with oxygen vacancies has been investigated for its enhanced photocatalytic performance. These defects, particularly oxygen vacancies, play a crucial role in the photocatalytic activity of TiO2, affecting its light absorption, charge transport, and surface adsorption. Various strategies for synthesizing defective TiO2 have been studied to improve its photocatalytic applications (Pan et al., 2013).
Surface Science and Catalysis
TiO2 is widely studied in surface science, particularly its single-crystalline system. Its bulk structure and defects significantly impact surface properties, influencing various technological applications, including catalysis, photochemistry, and sensing. The study of TiO2 surfaces contributes to understanding these applications and advancing related technologies (Diebold, 2003).
Oxygen Interaction and Sensing
Research on TiO2-anatase surfaces has shown that oxygen interaction plays a crucial role in catalytic oxidation reactions, chemical sensing, and photocatalysis. The formation of oxygen vacancies and their interaction with adsorbed O2 molecules are key to understanding these processes, affecting the material's reactivity and sensing capabilities (Setvín et al., 2013).
Detection and Analysis of Oxygen Vacancies
The physical and chemical properties of titanium oxide-based nanomaterials, like TiO2, depend significantly on crystal defects, with oxygen vacancies being the most common. Understanding and effectively introducing these vacancies are crucial in tuning the inherent properties of titanium oxides for various applications (Sarkar & Khan, 2019).
Oxygen Adsorption and Reactions
The adsorption and reaction of O2 on anatase TiO2 surfaces are fundamental in processes such as catalytic oxidation and photocatalysis. Understanding the nature of adsorbed oxygen species and their interactions with the TiO2 surface is essential for optimizing these processes (Li et al., 2014).
Biomedical Applications
TiO2 films synthesized by dual plasma deposition have significant biomedical applications. Their physicochemical and dielectric properties play a crucial role in enhancing the biocompatibility and corrosion resistance of biomedical devices made from titanium and its alloys (Leng et al., 2002).
特性
製品名 |
Oxygen(2-);titanium(2+) |
|---|---|
分子式 |
C11H8N4O3 |
分子量 |
244.21 |
IUPAC名 |
oxygen(2-);titanium(2+) |
InChI |
InChI=1S/O.Ti/q-2;+2 |
InChIキー |
QCXGAVTUFVFJIT-UHFFFAOYSA-N |
SMILES |
[O-2].[Ti+2] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
OTI |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







